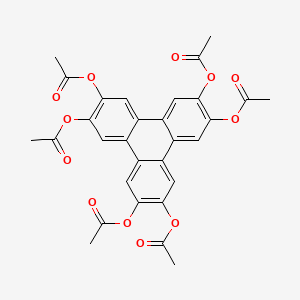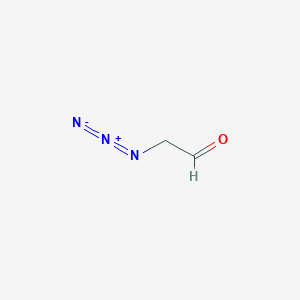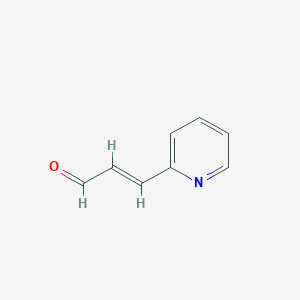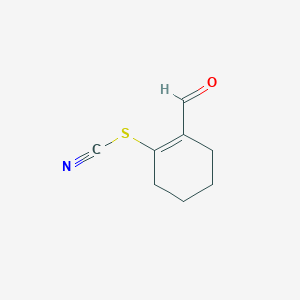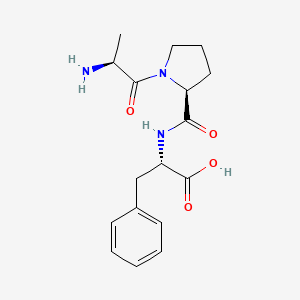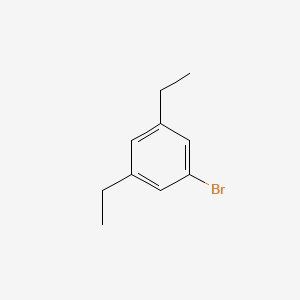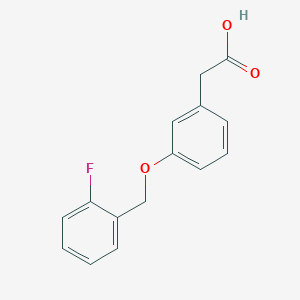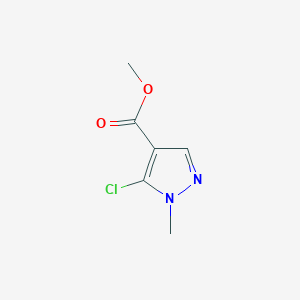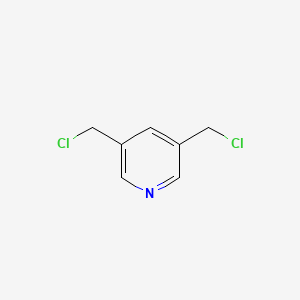
3,5-二(氯甲基)吡啶
描述
3,5-Bis(chloromethyl)pyridine: is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, where two chloromethyl groups are attached to the 3rd and 5th positions of the pyridine ring. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
科学研究应用
Chemistry: 3,5-Bis(chloromethyl)pyridine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of complex molecules in medicinal chemistry and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of 3,5-Bis(chloromethyl)pyridine are explored for their potential therapeutic properties. The compound’s reactivity allows for the creation of molecules with diverse biological activities .
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, coatings, and other industrial products .
作用机制
Target of Action
The primary target of 3,5-Bis(chloromethyl)pyridine is a variety of transition metals . This compound is a nitrogenous compound that acts as an anionic ligand . It has the potential to bind to these transition metals through the electron pair on the nitrogen atom .
Mode of Action
3,5-Bis(chloromethyl)pyridine interacts with its targets (transition metals) by binding to them. The binding occurs through the electron pair on the nitrogen atom of the compound . This binding can change the conformational properties of the compound, especially when it interacts with other small molecules .
生化分析
Biochemical Properties
3,5-Bis(chloromethyl)pyridine acts as an anionic ligand and has the potential to bind to a variety of transition metals through the electron pair on the nitrogen atom . This binding capability allows it to interact with metal ions, forming complexes that can participate in various biochemical reactions. The compound’s interaction with metal ions can influence the activity of metalloenzymes, which are enzymes that contain metal ions as cofactors. These interactions can alter the enzyme’s catalytic properties, affecting biochemical pathways in which these enzymes are involved.
Cellular Effects
3,5-Bis(chloromethyl)pyridine has been shown to influence cellular processes by interacting with cellular proteins and enzymes. Its ability to form complexes with metal ions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with metalloenzymes can lead to changes in the activity of these enzymes, thereby impacting metabolic pathways and cellular functions .
Molecular Mechanism
At the molecular level, 3,5-Bis(chloromethyl)pyridine exerts its effects through binding interactions with biomolecules. The compound can bind to metal ions, forming complexes that can inhibit or activate enzymes. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. The binding of 3,5-Bis(chloromethyl)pyridine to metal ions can also influence the stability and function of proteins, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Bis(chloromethyl)pyridine can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 3,5-Bis(chloromethyl)pyridine may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies in in vitro and in vivo settings have shown that the compound can have lasting effects on cellular processes, depending on its stability and degradation rate .
Dosage Effects in Animal Models
The effects of 3,5-Bis(chloromethyl)pyridine in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including potential damage to tissues and organs. Threshold effects, where a certain dosage level is required to elicit a response, have also been observed in animal studies .
Metabolic Pathways
3,5-Bis(chloromethyl)pyridine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by altering the activity of enzymes involved in these pathways. For example, its interaction with metalloenzymes can affect the catalytic properties of these enzymes, leading to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, 3,5-Bis(chloromethyl)pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of 3,5-Bis(chloromethyl)pyridine can influence its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 3,5-Bis(chloromethyl)pyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can affect its activity and function, as it may interact with different biomolecules in various cellular compartments. For instance, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Bis(chloromethyl)pyridine can be synthesized by reacting pyridine with methyl chloride under appropriate conditions. The reaction typically requires an inert atmosphere and the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of 3,5-Bis(chloromethyl)pyridine involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps to purify the product and remove any unreacted starting materials or by-products .
化学反应分析
Types of Reactions: 3,5-Bis(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chloromethyl groups are replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used
相似化合物的比较
2,3,5-Trichloromethylpyridine: Another chlorinated pyridine derivative with different reactivity and applications.
3,5-Dichloropyridine: Lacks the methyl groups, leading to different chemical properties and uses.
Uniqueness: 3,5-Bis(chloromethyl)pyridine is unique due to the presence of two chloromethyl groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of derivatives with diverse applications .
属性
IUPAC Name |
3,5-bis(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOACBKSGGBYXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542884 | |
| Record name | 3,5-Bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41711-38-0 | |
| Record name | 3,5-Bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


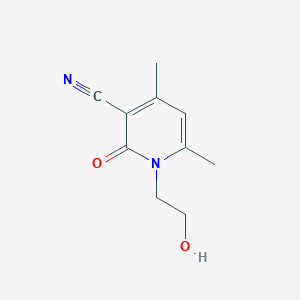
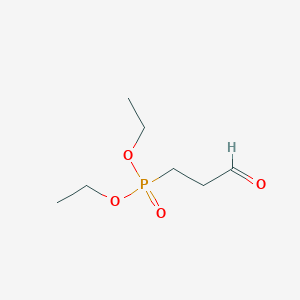

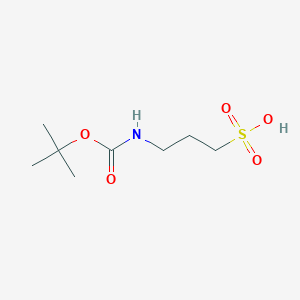
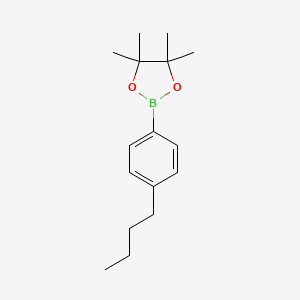
![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)
